molecular formula C24H18N4O6 B3026488 FAM azide, 5-isomer CAS No. 510758-23-3

FAM azide, 5-isomer

Cat. No.: B3026488
CAS No.: 510758-23-3
M. Wt: 458.4 g/mol
InChI Key: FJQLLGFUUOOYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FAM azide, 5-isomer, also known as 5-carboxyfluorescein azide, is a fluorescent labeling reagent widely used in biomedical research. It is a purified single isomer of carboxyfluorescein, which is known for its excellent fluorescent properties. This compound is particularly useful in developing fluoresceinated bioconjugates by reacting with alkyne groups through click chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

FAM azide, 5-isomer, is synthesized through a series of chemical reactions involving carboxyfluoresceinThe reaction conditions often include the use of polar organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually available as a solid or as a solution in DMSO, ready for use in various labeling protocols .

Chemical Reactions Analysis

Types of Reactions

FAM azide, 5-isomer, primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows the azide group to react with terminal alkynes to form triazoles, which are stable and fluorescent .

Common Reagents and Conditions

The common reagents used in these reactions include copper(I) catalysts, such as copper(I) bromide (CuBr) or copper(I) sulfate (CuSO₄), and reducing agents like sodium ascorbate. The reaction is typically carried out in aqueous or mixed aqueous-organic solvents under mild conditions .

Major Products Formed

The major products formed from these reactions are triazole-linked bioconjugates, which retain the fluorescent properties of the FAM azide, making them useful for various imaging and labeling applications .

Scientific Research Applications

FAM azide, 5-isomer, has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of fluorescently labeled compounds.

    Biology: Employed in the labeling of biomolecules such as proteins, nucleic acids, and lipids for imaging and tracking studies.

    Medicine: Utilized in drug discovery and disease diagnosis through the development of fluorescent probes.

    Industry: Applied in the development of diagnostic assays and biosensors.

Mechanism of Action

The mechanism of action of FAM azide, 5-isomer, involves its ability to form stable triazole linkages with alkyne-bearing molecules through click chemistry. This reaction is highly specific and efficient, allowing for the precise labeling of target molecules. The fluorescent properties of the compound enable the visualization and tracking of labeled biomolecules in various biological processes .

Comparison with Similar Compounds

FAM azide, 5-isomer, is unique due to its high purity and specific isomeric form. Similar compounds include:

This compound, stands out due to its high fluorescence quantum yield and stability, making it a preferred choice for many research applications .

Properties

IUPAC Name

N-(3-azidopropyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O6/c25-28-27-9-1-8-26-22(31)13-2-5-17-16(10-13)23(32)34-24(17)18-6-3-14(29)11-20(18)33-21-12-15(30)4-7-19(21)24/h2-7,10-12,29-30H,1,8-9H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQLLGFUUOOYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FAM azide, 5-isomer
Reactant of Route 2
Reactant of Route 2
FAM azide, 5-isomer
Reactant of Route 3
Reactant of Route 3
FAM azide, 5-isomer
Reactant of Route 4
Reactant of Route 4
FAM azide, 5-isomer
Reactant of Route 5
Reactant of Route 5
FAM azide, 5-isomer
Reactant of Route 6
FAM azide, 5-isomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.